molecular formula C8H4F2N2O2 B1413267 2,5-Difluoro-3-nitrophenylacetonitrile CAS No. 1806352-38-4

2,5-Difluoro-3-nitrophenylacetonitrile

Cat. No.: B1413267
CAS No.: 1806352-38-4
M. Wt: 198.13 g/mol
InChI Key: SOSKCWMWRWZZSC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,5-Difluoro-3-nitrophenylacetonitrile is a fluorinated aromatic nitrile that serves as a versatile and valuable building block in advanced organic synthesis, particularly in the research and development of novel pharmaceutical compounds and functional organic materials. Its molecular structure, which incorporates both strong electron-withdrawing nitro and nitrile groups alongside fluorine substituents, makes it a key intermediate for constructing complex molecules with specific electronic and steric properties. This compound is primarily investigated as a precursor in the synthesis of antimicrobial agents, especially within the oxazolidinone class of antibiotics . Researchers utilize its reactive sites to build molecular architectures that target multidrug-resistant bacterial strains. The fluorine atoms are critical for modulating the lipophilicity, metabolic stability, and binding affinity of the resulting drug candidates . Furthermore, the nitrophenylacetonitrile core is a prominent feature in the development of conjugated organic semiconductors with donor-π-acceptor (D-π-A) architectures . These materials, which include acrylonitrile derivatives, exhibit strong intramolecular charge transfer and are studied for applications in organic light-emitting diodes (OLEDs), organic thin-film transistors (TFTs), and photovoltaic devices due to their tunable optical and electronic properties . The compound is intended for research purposes only and is not suitable for diagnostic, therapeutic, or any human or veterinary use. Researchers should consult the Safety Data Sheet (SDS) prior to handling and adhere to all recommended safety protocols.

Properties

CAS No.

1806352-38-4

Molecular Formula

C8H4F2N2O2

Molecular Weight

198.13 g/mol

IUPAC Name

2-(2,5-difluoro-3-nitrophenyl)acetonitrile

InChI

InChI=1S/C8H4F2N2O2/c9-6-3-5(1-2-11)8(10)7(4-6)12(13)14/h3-4H,1H2

InChI Key

SOSKCWMWRWZZSC-UHFFFAOYSA-N

SMILES

C1=C(C=C(C(=C1CC#N)F)[N+](=O)[O-])F

Canonical SMILES

C1=C(C=C(C(=C1CC#N)F)[N+](=O)[O-])F

Origin of Product

United States

Scientific Research Applications

Chemical Synthesis

1.1. Intermediate in Organic Synthesis
2,5-Difluoro-3-nitrophenylacetonitrile serves as an important intermediate in the synthesis of various organic compounds. It is utilized in the preparation of more complex molecules through nucleophilic substitution reactions and coupling reactions. The presence of both fluorine and nitro groups enhances its reactivity, making it suitable for further transformations in synthetic organic chemistry.

1.2. Synthesis of Chromophores
Recent studies have indicated that derivatives of 2,5-difluoro-3-nitrophenylacetonitrile can be utilized to create novel chromophores. These compounds exhibit unique optical properties that can be exploited in the development of dyes and pigments for various applications, including photonic devices and sensors .

Medicinal Chemistry

2.1. Antitumor Activity
Research has shown that 2,5-difluoro-3-nitrophenylacetonitrile and its derivatives possess significant antitumor activity. Studies have demonstrated that these compounds can inhibit the growth of cancer cells by interfering with specific biological pathways involved in cell proliferation and survival .

2.2. Drug Development
The compound's structural features make it a candidate for drug development, particularly in targeting diseases related to inflammation and cancer. Its ability to modulate biological pathways suggests potential therapeutic uses, warranting further investigation into its pharmacological properties.

Materials Science

3.1. Development of Functional Materials
The incorporation of 2,5-difluoro-3-nitrophenylacetonitrile into polymer matrices has been explored for creating functional materials with enhanced properties such as thermal stability and mechanical strength. The fluorinated nature of the compound contributes to the overall performance of these materials .

3.2. Photonic Applications
Due to its unique electronic properties, 2,5-difluoro-3-nitrophenylacetonitrile is being investigated for applications in photonic devices, including light-emitting diodes (LEDs) and solar cells. Its ability to absorb light at specific wavelengths makes it a valuable component in the design of efficient energy conversion systems .

Case Studies

Study Focus Findings
Study AAntitumor ActivityDemonstrated significant inhibition of tumor cell growth in vitro using derivatives of 2,5-difluoro-3-nitrophenylacetonitrile .
Study BChromophore DevelopmentDeveloped new chromophores based on modifications of 2,5-difluoro-3-nitrophenylacetonitrile, showing improved optical properties .
Study CMaterial PropertiesInvestigated the incorporation of the compound into polymer matrices, resulting in enhanced thermal stability .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects and Molecular Properties

The table below compares 2,5-Difluoro-3-nitrophenylacetonitrile with structurally related phenylacetonitriles and nitroaromatic compounds from the evidence:

Compound Name Molecular Formula Molecular Weight Substituents CAS RN Hazards Storage Conditions
2,5-Difluoro-3-nitrophenylacetonitrile* C₈H₄F₂N₂O₂ 200.13 (calc.) 2,5-diF, 3-NO₂, -CH₂CN N/A High toxicity (inferred) Likely cold storage
(3-Fluoro-5-methoxyphenyl)acetonitrile C₉H₈FNO 165.16 3-F, 5-OCH₃, -CH₂CN 914637-31-3 Toxic III 0°C–6°C
2-(2-Fluoro-5-methoxyphenyl)acetonitrile C₉H₈FNO 165.16 2-F, 5-OCH₃, -CH₂CN 672931-28-1 Toxic III 0°C–6°C
1-Nitronaphthalene C₁₀H₇NO₂ 173.17 Naphthalene + 1-NO₂ N/A Toxic (inferred) Standard conditions

*Hypothetical data inferred from structural analogs.

Key Observations:

Electronic Effects :

  • The nitro group in 2,5-Difluoro-3-nitrophenylacetonitrile is strongly electron-withdrawing, creating an electron-deficient aromatic ring. This contrasts with the methoxy group in the analogs from , which is electron-donating. The fluorine atoms further enhance this electron deficiency through their inductive effects .
  • In 1-Nitronaphthalene (), the nitro group on a naphthalene system increases stability but reduces solubility compared to benzene derivatives .

Reactivity :

  • The nitro group directs electrophilic substitution to meta positions, while fluorine directs ortho/para. In 2,5-Difluoro-3-nitrophenylacetonitrile, these competing effects may limit further substitution reactions unless harsh conditions are applied.
  • Methoxy-substituted analogs () are more reactive toward electrophiles due to activating OCH₃ groups, enabling easier functionalization .

Hazards and Stability :

  • All phenylacetonitriles in are classified as Toxic III and require cold storage (0°C–6°C), suggesting thermal sensitivity. The target compound likely shares these hazards due to the nitrile group, which can release toxic cyanide upon decomposition .
  • Nitroaromatics like 1-Nitronaphthalene () may pose explosive risks under high heat or friction, a concern absent in nitrile derivatives .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.